molecular formula C20H26BrCL2N3O B1668182 1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride CAS No. 6546-56-1

1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride

Cat. No. B1668182
CAS RN: 6546-56-1
M. Wt: 475.2 g/mol
InChI Key: RJSRKSRHGMYLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C 325 is an aerosol bronchodilator antihistaminic.

Scientific Research Applications

Synthesis of Acridine-based DNA Bis-intercalating Agents

The compound 1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has been researched in the synthesis of acridine-based DNA bis-intercalating agents. Moloney, Kelly, and Mack (2001) explored the synthesis of N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and its derivatives. Their study emphasized the chemical methods needed for the synthesis of tyrosine-based bis-acridine compounds, contributing to our understanding of complex chemical synthesis processes Moloney, Kelly, & Mack, 2001.

Synthesis of 9‐(N‐Substituted)‐Acridinamines

Roubaud et al. (2005) synthesized new 9‐(N‐substituted)‐acridinamines from allyl 4‐(9‐chloro‐7‐methoxy‐2‐acridinyl)‐butanoate. These acridine derivatives were structurally characterized using various spectroscopic methods, adding to the array of synthesized acridine compounds Roubaud et al., 2005.

Synthesis and Characterization of Mn(III) Complexes

Qian and Sun (2019) reported on the synthesis and characterization of manganese(III) complexes derived from bis-Schiff bases, including those related to 1,4-butanediamine. Their work delved into the physico-chemical and spectroscopic methods used for characterization, as well as the antibacterial activities of these compounds, showcasing the compound's potential in biological applications Qian & Sun, 2019.

Self-assembly of Imidazolium Salts Based on Acridine

He et al. (2015) investigated the self-assembly of imidazolium salts based on acridine with silver oxide as coordination polymers. The study not only provided insights into the synthesis of these compounds but also explored their fluorescence and antibacterial activity, indicating the compound's relevance in material science and microbiology He et al., 2015.

properties

CAS RN

6546-56-1

Product Name

1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride

Molecular Formula

C20H26BrCL2N3O

Molecular Weight

475.2 g/mol

IUPAC Name

N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H

InChI Key

RJSRKSRHGMYLGP-UHFFFAOYSA-N

SMILES

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl

Canonical SMILES

CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl

Appearance

Solid powder

Other CAS RN

6546-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C-325;  C 325;  C325

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride
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1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride
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1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride
Reactant of Route 6
1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride

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